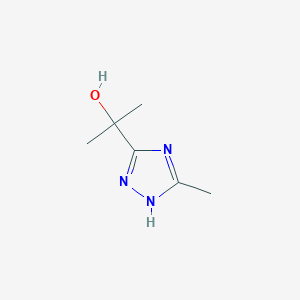
2-(5-methyl-1H-1,2,4-triazol-3-yl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-methyl-1H-1,2,4-triazol-3-yl)propan-2-ol is a chemical compound with the molecular formula C6H11N3O It is a derivative of 1,2,4-triazole, a five-membered heterocyclic compound containing three nitrogen atoms
作用机制
Target of Action
Similar compounds such as n-[2-(5-methyl-4h-1,2,4-triazol-3-yl)phenyl]-7h-pyrrolo[2,3-d]pyrimidin-4-amine have been found to interact withRAC-alpha serine/threonine-protein kinase and Glycogen synthase kinase-3 beta . These proteins play crucial roles in various cellular processes, including cell division, proliferation, and survival.
Mode of Action
It is known that triazole derivatives can formhydrogen bonds with different targets, which can lead to changes in the function of these targets .
Biochemical Pathways
Compounds with similar structures have been studied for their potential as anticancer agents , suggesting that they may interact with pathways related to cell growth and proliferation.
Pharmacokinetics
It is known that the presence of the triazole ring in a compound can improve its pharmacokinetic properties .
Result of Action
Similar compounds have shown promising cytotoxic activity against certain cancer cell lines , suggesting that they may induce cell death or inhibit cell proliferation.
生化分析
Biochemical Properties
It is known that triazole derivatives have been studied for various purposes, such as generating d and f metal coordination complexes and supramolecular self-assemblies
Cellular Effects
Some triazole derivatives have shown promising cytotoxic activity against various cancer cell lines
Molecular Mechanism
Some triazole derivatives have been found to bind to the colchicine binding site of the tubulin , suggesting potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-methyl-1H-1,2,4-triazol-3-yl)propan-2-ol typically involves the reaction of 5-methyl-1H-1,2,4-triazole with an appropriate alkylating agent. One common method involves the use of propylene oxide as the alkylating agent under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the triazole ring attacks the epoxide ring of propylene oxide, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 2-(5-methyl-1H-1,2,4-triazol-3-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.
Major Products:
Oxidation: Formation of 2-(5-methyl-1H-1,2,4-triazol-3-yl)propan-2-one.
Reduction: Formation of 2-(5-methyl-1,2-dihydro-1,2,4-triazol-3-yl)propan-2-ol.
Substitution: Formation of 2-(5-methyl-1H-1,2,4-triazol-3-yl)propan-2-yl halides or amines.
科学研究应用
2-(5-methyl-1H-1,2,4-triazol-3-yl)propan-2-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in biochemical assays.
Medicine: Derivatives of this compound have shown potential as antifungal, antibacterial, and anticancer agents.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
相似化合物的比较
1,2,4-Triazole: The parent compound, which lacks the alkyl and hydroxyl substituents.
5-Methyl-1H-1,2,4-triazole: Similar structure but without the propan-2-ol group.
2-(1H-1,2,4-triazol-3-yl)ethanol: A related compound with an ethyl group instead of a propyl group.
Uniqueness: 2-(5-methyl-1H-1,2,4-triazol-3-yl)propan-2-ol is unique due to the presence of both a methyl group on the triazole ring and a hydroxyl group on the propyl chain. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
2-(5-methyl-1H-1,2,4-triazol-3-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-4-7-5(9-8-4)6(2,3)10/h10H,1-3H3,(H,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSNMUVZDZUQLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2912251.png)

![N-[(4-fluorophenyl)methyl]-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2912255.png)
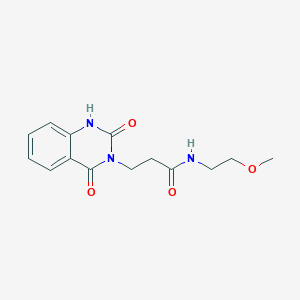
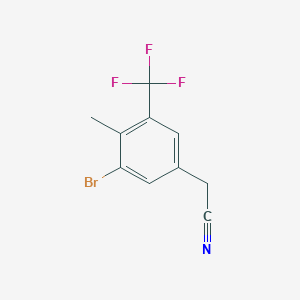
![N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-2-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B2912261.png)
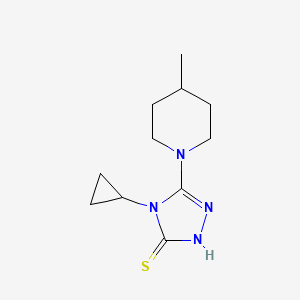
![N-[1-(3-Fluorophenyl)cyclopropyl]oxirane-2-carboxamide](/img/structure/B2912263.png)
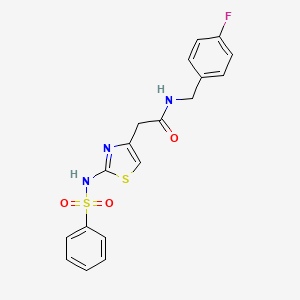
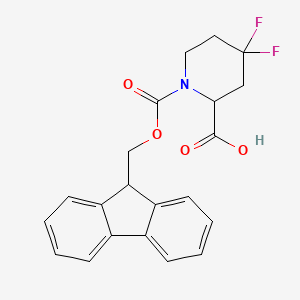
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2912266.png)
![1-(2-(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2912267.png)
![3-benzyl-2-((4-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2912271.png)
